

# physicochemical properties of 4-Bromo-1-isopropyl-1H-pyrazole

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## Compound of Interest

Compound Name: **4-Bromo-1-isopropyl-1H-pyrazole**

Cat. No.: **B1290141**

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-1-isopropyl-1H-pyrazole**

## Introduction

**4-Bromo-1-isopropyl-1H-pyrazole** is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The presence of a bromine atom at the 4-position and an isopropyl group at the 1-position provides specific steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and its role as a synthetic building block.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Bromo-1-isopropyl-1H-pyrazole**. Data is compiled from various chemical suppliers and databases. It is important to note that some properties may be predicted rather than experimentally determined.

Property	Value	Source
CAS Number	313735-62-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	189.05 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow viscous liquid	<a href="#">[4]</a>
Boiling Point	Not explicitly available for this isomer.	
Melting Point	Not explicitly available for this isomer.	
pKa (Predicted)	13.03 ± 0.50	<a href="#">[4]</a>
Storage Conditions	Room temperature, sealed in a dry environment	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Bromo-1-isopropyl-1H-pyrazole** are not readily available in the provided search results, a general synthetic procedure can be inferred from methods used for analogous substituted pyrazoles. The synthesis typically involves the formation of the pyrazole ring followed by bromination.

## General Synthesis of 4-Bromopyrazole Derivatives

A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the resulting pyrazole.

Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[\[6\]](#)

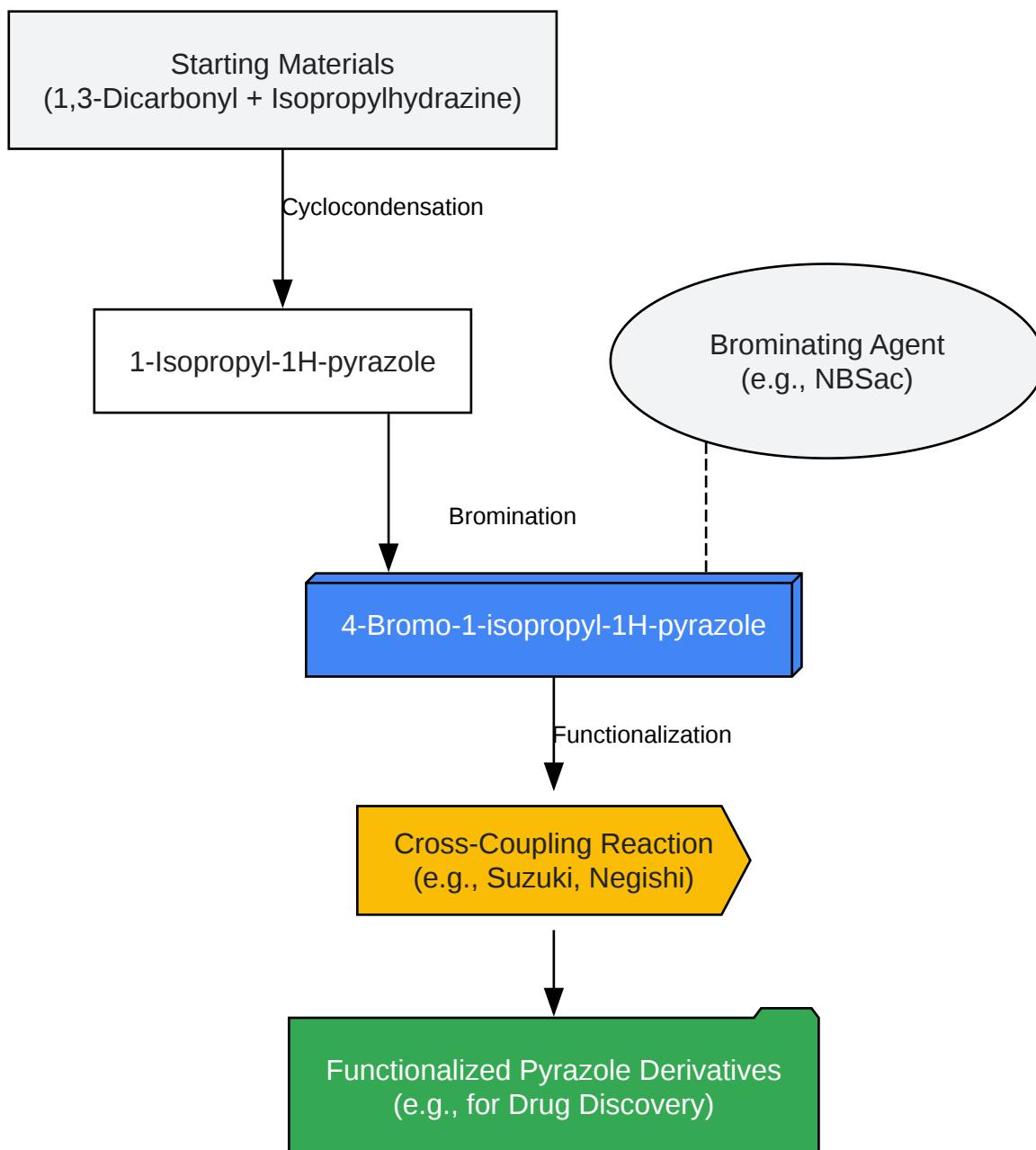
- Cyclocondensation: A 1,3-diketone (1 mmol) and the desired hydrazine (in this case, isopropylhydrazine) (1 mmol) are combined. For a solvent-free approach, the reactants can be ground together with a catalyst like silica gel-supported sulfuric acid (H<sub>2</sub>SO<sub>4</sub>/SiO<sub>2</sub>)[\[6\]](#). The reaction progress is monitored by Thin Layer Chromatography (TLC).

- **Bromination:** Once the pyrazole formation is complete, a brominating agent such as N-bromosaccharin (NBSac) (1 mmol) is added to the reaction mixture[6].
- **Work-up and Purification:** After the reaction is complete (as monitored by TLC), n-hexane is added to the mixture, and the solid catalyst is removed by filtration. The filtrate, containing the crude product, is concentrated by evaporating the solvent. The final product can be further purified using column chromatography on silica gel if necessary[6].

## Synthetic Workflow and Applications

**4-Bromo-1-isopropyl-1H-pyrazole** serves as a key intermediate in organic synthesis. The bromine atom at the C4 position is particularly useful for introducing further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, or through lithiation followed by reaction with an electrophile.

Below is a conceptual workflow illustrating the synthesis and subsequent functionalization of **4-Bromo-1-isopropyl-1H-pyrazole**.



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Caption: Synthetic workflow for **4-Bromo-1-isopropyl-1H-pyrazole** and its subsequent functionalization.

## Safety Information

While specific GHS hazard statements for **4-Bromo-1-isopropyl-1H-pyrazole** are not provided in the search results, related compounds like 4-Bromo-5-isopropyl-1H-pyrazole are classified

with the following hazards:

- H302: Harmful if swallowed[3].
- H315: Causes skin irritation[3].
- H319: Causes serious eye irritation[3].
- H335: May cause respiratory irritation[3].

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Bromo-1-isopropyl-1H-pyrazole** is a valuable heterocyclic building block for researchers in organic synthesis and drug development. Its defined physicochemical properties and the reactivity of the bromo substituent allow for its incorporation into a wide range of complex molecular architectures. The synthetic protocols, while general, provide a clear pathway for its preparation, enabling its use in the creation of novel compounds with potential therapeutic applications.

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